4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a cyano group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The cyano group can be introduced through nucleophilic substitution reactions, and the benzoic acid group can be added via Friedel-Crafts acylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
3-cyanoindole: A simpler indole derivative with a cyano group.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Uniqueness
4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid is unique due to its combination of an indole ring, a cyano group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler indole or benzoic acid derivatives .
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[(3-cyano-1-methylindol-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H15N3O2/c1-21-16-5-3-2-4-14(16)15(10-19)17(21)11-20-13-8-6-12(7-9-13)18(22)23/h2-9,20H,11H2,1H3,(H,22,23) |
InChI Key |
OHXJOSAFLOHFOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNC3=CC=C(C=C3)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.